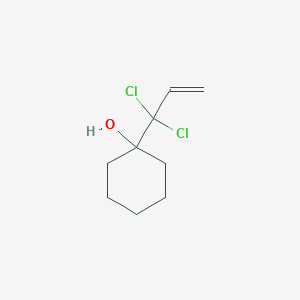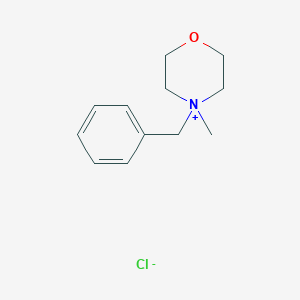
Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride is a chemical compound with the molecular formula C12H18NOCl. It is a derivative of morpholine, a heterocyclic amine that features both amine and ether functional groups. This compound is known for its unique structure, which includes a morpholinium core substituted with a methyl and a phenylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride typically involves the reaction of morpholine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often involve the use of automated reactors that ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as hydroxide, cyanide, or amines; reactions are conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholinium compounds.
Aplicaciones Científicas De Investigación
Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction can result in various biological effects, including antimicrobial activity and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog with a similar core structure but lacking the methyl and phenylmethyl substitutions.
N-Methylmorpholine: Contains a methyl group on the nitrogen atom but lacks the phenylmethyl group.
Benzylmorpholine: Features a benzyl group on the nitrogen atom but lacks the methyl substitution.
Uniqueness
Morpholinium, 4-methyl-4-(phenylmethyl)-, chloride is unique due to its dual substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
55476-88-5 |
|---|---|
Fórmula molecular |
C12H18ClNO |
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
4-benzyl-4-methylmorpholin-4-ium;chloride |
InChI |
InChI=1S/C12H18NO.ClH/c1-13(7-9-14-10-8-13)11-12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H/q+1;/p-1 |
Clave InChI |
JVYBPRDULRQYMS-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCOCC1)CC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


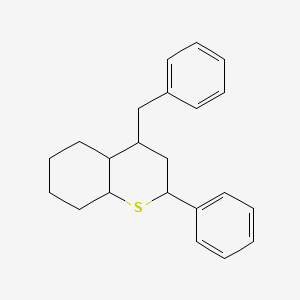
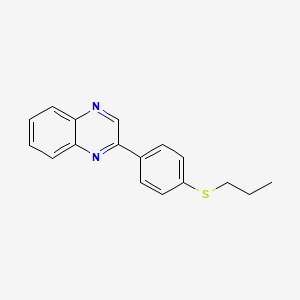
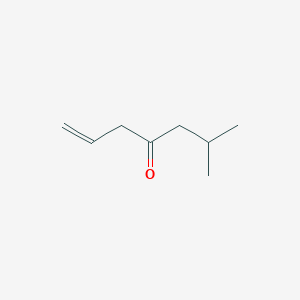
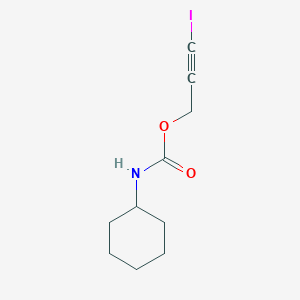
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)

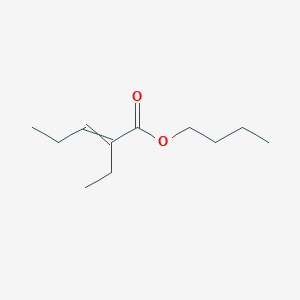

![Acetamide, N-[4-(heptyloxy)phenyl]-](/img/structure/B14641847.png)
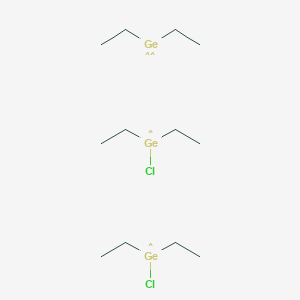
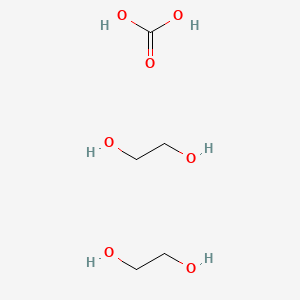
![6-Bromo-1-methyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B14641855.png)
